molecular formula C11H22N2O3 B3380487 tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate CAS No. 1935441-40-9

tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate

Cat. No.: B3380487
CAS No.: 1935441-40-9
M. Wt: 230.30
InChI Key: ZATYBKXWOIQBML-UHFFFAOYSA-N
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Description

tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a pyrrolidinyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-hydroxyethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

tert-butyl chloroformate+N-(2-hydroxyethyl)pyrrolidinetert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate\text{tert-butyl chloroformate} + \text{N-(2-hydroxyethyl)pyrrolidine} \rightarrow \text{this compound} tert-butyl chloroformate+N-(2-hydroxyethyl)pyrrolidine→tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group in tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl and pyrrolidinyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The carbamate moiety can act as a reactive site for further chemical transformations, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)-N-(morpholin-4-yl)carbamate
  • tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate
  • tert-butyl N-(2-hydroxyethyl)-N-(azetidin-3-yl)carbamate

Uniqueness:

  • The presence of the pyrrolidinyl group distinguishes tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate from its analogs.
  • The specific arrangement of functional groups imparts unique chemical and biological properties.
  • The compound’s reactivity and interaction with molecular targets may differ from those of similar compounds, leading to distinct applications and effects.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-pyrrolidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(6-7-14)9-4-5-12-8-9/h9,12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATYBKXWOIQBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935441-40-9
Record name tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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